Naphthyl-2-hydroxymethyl-succinyl CoA

Catalog No.
S567762
CAS No.
M.F
C36H48N7O20P3S
M. Wt
1023.8 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthyl-2-hydroxymethyl-succinyl CoA

Product Name

Naphthyl-2-hydroxymethyl-succinyl CoA

IUPAC Name

3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-naphthalen-2-ylbutanoic acid

Molecular Formula

C36H48N7O20P3S

Molecular Weight

1023.8 g/mol

InChI

InChI=1S/C36H48N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,27-30,34,47-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,27?,28-,29-,30?,34-/m1/s1

InChI Key

RMOYWSYICKVNGV-JRBQSZAISA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O

Naphthyl-2-hydroxymethyl-succinyl CoA is a polyol.

Naphthyl-2-hydroxymethyl-succinyl CoA is a complex organic compound that plays a significant role in the anaerobic degradation of polycyclic aromatic hydrocarbons, particularly naphthalene and its derivatives. This compound is characterized by its structure, which includes a naphthyl group, a hydroxymethyl substituent, and a succinyl CoA moiety. The molecular formula for Naphthyl-2-hydroxymethyl-succinyl CoA is C36H48N7O20P3SC_{36}H_{48}N_{7}O_{20}P_{3}S with an exact mass of approximately 1023.1888 g/mol . It is involved in biochemical pathways that facilitate the breakdown of naphthalene under anaerobic conditions, primarily in sulfate-reducing environments.

The metabolic pathway involving Naphthyl-2-hydroxymethyl-succinyl CoA includes several key reactions:

  • Activation of Naphthalene: The initial step in the degradation pathway is the carboxylation of naphthalene, leading to the formation of 2-naphthoic acid, which is subsequently converted to Naphthyl-2-hydroxymethyl-succinyl CoA through a series of enzymatic reactions .
  • Conversion to Acetyl-CoA: Following the formation of Naphthyl-2-hydroxymethyl-succinyl CoA, further reactions involve beta-oxidation processes that ultimately yield acetyl-CoA and other metabolites .
  • Reductive Ring Cleavage: Enzymatic activities such as reductive dearomatization and hydrolytic ring cleavage are crucial for facilitating the transition from Naphthyl-2-hydroxymethyl-succinyl CoA to simpler compounds like acetyl-CoA and carbon dioxide .

Naphthyl-2-hydroxymethyl-succinyl CoA exhibits significant biological activity, particularly in the context of microbial metabolism. It serves as an intermediate in the anaerobic degradation pathways of polycyclic aromatic hydrocarbons, allowing microorganisms to utilize these compounds as carbon and energy sources. The compound's presence indicates active microbial communities capable of degrading complex aromatic structures, contributing to bioremediation efforts in contaminated environments .

The synthesis of Naphthyl-2-hydroxymethyl-succinyl CoA can occur through microbial fermentation processes, particularly in sulfate-reducing bacterial cultures. Key steps include:

  • Carboxylation Reaction: Naphthalene is first activated via carboxylation to form 2-naphthoic acid.
  • Enzymatic Conversion: Specific enzymes, such as naphthyl-2-methyl-succinate synthase and related enzymes from gene clusters (e.g., nmsABC), facilitate the conversion of 2-naphthoic acid into various succinyl-CoA derivatives .
  • Microbial Cultures: The compound can be synthesized in vitro using enriched cultures from environments contaminated with naphthalene or related compounds .

Naphthyl-2-hydroxymethyl-succinyl CoA has several applications:

  • Bioremediation: It plays a critical role in bioremediation strategies aimed at degrading environmental pollutants like naphthalene.
  • Metabolic Studies: Researchers use this compound to study anaerobic metabolic pathways and enzyme functions in sulfate-reducing bacteria.
  • Synthetic Biology: Understanding its synthesis can aid in engineering microbial strains for enhanced degradation capabilities or bioconversion processes .

Research on Naphthyl-2-hydroxymethyl-succinyl CoA has focused on its interactions within metabolic pathways and with various enzymes involved in anaerobic degradation processes. Studies have identified specific enzyme complexes that facilitate its conversion into simpler metabolites, highlighting its role in microbial catabolism of aromatic compounds . Additionally, interactions with other metabolites and potential inhibitors have been explored to understand better how this compound fits into broader metabolic networks.

Several compounds share structural or functional similarities with Naphthyl-2-hydroxymethyl-succinyl CoA. These include:

Compound NameStructure CharacteristicsUnique Features
Benzoyl-Coenzyme ABenzene ring with a succinyl groupInvolved in benzene degradation pathways
2-Naphthoyl-Coenzyme ANaphthalene ring directly attached to coenzyme ACentral to naphthalene degradation
4-Hydroxybenzoate-Coenzyme AHydroxy-substituted benzoate linked to coenzyme AImportant for phenolic compound metabolism
Succinic Acid-Coenzyme ASuccinic acid moiety linked to coenzyme ACommon intermediate in various metabolic pathways

Naphthyl-2-hydroxymethyl-succinyl CoA is unique due to its specific hydroxymethyl substitution on the naphthyl group, which influences its reactivity and role within anaerobic degradation pathways compared to other similar compounds .

This detailed exploration highlights the significance of Naphthyl-2-hydroxymethyl-succinyl CoA within biochemical research and environmental applications, emphasizing its role as a crucial intermediate in the microbial degradation of polycyclic aromatic hydrocarbons.

Enzymes Catalyzing Formation and Conversion

The enzymatic machinery responsible for the formation and conversion of naphthyl-2-hydroxymethyl-succinyl coenzyme A represents a sophisticated biochemical system that has evolved specifically for the anaerobic degradation of polycyclic aromatic hydrocarbons. This metabolic pathway involves a series of highly specialized enzymes that work in concert to process these recalcitrant environmental compounds under oxygen-limited conditions.

Succinyl-Coenzyme A-dependent Coenzyme A Transferases

The initial activation step in the formation of naphthyl-2-hydroxymethyl-succinyl coenzyme A is catalyzed by succinyl-coenzyme A:naphthyl-2-methyl-succinate coenzyme A-transferase, a member of the family III coenzyme A-transferase group [1] [2] [3]. This enzyme exhibits remarkable substrate specificity for aromatic compounds and plays a pivotal role in the anaerobic naphthalene degradation pathway.

The enzyme catalyzes the reversible transfer of coenzyme A from succinyl-coenzyme A to naphthyl-2-methyl-succinate, forming naphthyl-2-methyl-succinyl-coenzyme A and succinate according to the reaction: 2-Naphtylmethylsuccinic acid + Succinyl-coenzyme A ⇌ Naphthyl-2-methyl-succinyl-coenzyme A + Succinate [2] [3]. The average specific activity of this enzyme has been measured at 19.6 nanomoles per minute per milligram of protein in crude cell extracts from the sulfate-reducing enrichment culture N47 [1] [4].

Mechanistically, this coenzyme A-transferase operates through a ping-pong reaction mechanism characteristic of family III coenzyme A-transferases [1] [5]. Unlike family I and II coenzyme A-transferases that utilize glutamate residues to form covalent enzyme-coenzyme A intermediates, family III enzymes employ a distinct catalytic mechanism that does not involve the formation of stable glutamyl-anhydride intermediates [6]. The enzyme activity is not inhibited by sodium borohydride and only partially inhibited by hydroxylamine, confirming its classification within the family III coenzyme A-transferase group [1].

The enzyme exhibits a heterodimeric structure with an approximate molecular weight of 50 kilodaltons [7] [8]. Structural analysis of related family III coenzyme A-transferases reveals an interlocked dimer configuration where two monomers are interlaced to form the functional enzyme [9] [10]. This spectacular fold creates a large binding pocket that accommodates both substrate moieties participating in the coenzyme A transfer reaction [9] [10].

Naphthyl-2-hydroxymethyl-succinyl-coenzyme A Dehydrogenases

The conversion of naphthyl-2-methyl-succinyl-coenzyme A to its hydroxylated derivative involves the sequential action of dehydrogenase enzymes belonging to the acyl-coenzyme A dehydrogenase family [1] [11]. The initial dehydrogenase, naphthyl-2-methyl-succinyl-coenzyme A dehydrogenase, catalyzes the oxidation of naphthyl-2-methyl-succinyl-coenzyme A to naphthyl-2-methylene-succinyl-coenzyme A [12] [13].

This enzyme demonstrates extremely low specific activity, with measurements of 0.115 nanomoles per minute per milligram of protein [1] [4]. The enzymatic activity can only be detected using artificial electron acceptors such as phenazine methosulfate, with no observable activity when natural electron acceptors like nicotinamide adenine dinucleotide or flavin adenine dinucleotide are employed [1] [11]. This unusual electron acceptor specificity suggests that the enzyme operates under highly specific anaerobic conditions and may require specialized electron transport systems.

Following the initial dehydrogenation, a hydratase enzyme catalyzes the addition of water across the double bond to form naphthyl-2-hydroxymethyl-succinyl coenzyme A [14]. This reaction follows the pattern: Naphthyl-2-methylene-succinyl-coenzyme A + H2O ⇌ Naphthyl-2-hydroxymethyl-succinyl coenzyme A [14]. The enzyme responsible for this reaction, naphthyl-2-hydroxymethylsuccinyl-coenzyme A hydratase, is encoded by the bnsH gene and belongs to the enoyl-coenzyme A hydratase family [14].

The subsequent oxidation of naphthyl-2-hydroxymethyl-succinyl coenzyme A to naphthyl-2-oxomethyl-succinyl-coenzyme A is catalyzed by a specialized dehydrogenase that exhibits substrate specificity for the hydroxylated intermediate [15]. This reaction represents a critical step in the β-oxidation-like processing of the naphthyl side chain, ultimately leading to the formation of 2-naphthoyl-coenzyme A [16].

Associated Reductases and Dehydratases

The enzymatic conversion of naphthyl-2-hydroxymethyl-succinyl coenzyme A involves several additional reductases and dehydratases that participate in the complete degradation pathway. These enzymes work in conjunction with the primary dehydrogenases to ensure efficient processing of the aromatic substrate under anaerobic conditions.

Tetrahydronaphthoyl-coenzyme A reductase represents a key enzyme in the downstream processing pathway, catalyzing the reduction of tetrahydro-2-naphthoyl-coenzyme A to hexahydro-2-naphthoyl-coenzyme A [17] [18]. This enzyme belongs to the class I aryl-coenzyme A reductase family and exhibits similarities to benzoyl-coenzyme A reductase [17] [18]. The enzyme demonstrates oxygen sensitivity with a half-life of 30 seconds to 1 minute when exposed to air, emphasizing its specialization for anaerobic metabolism [18].

The reductase system requires nicotinamide adenine dinucleotide as the preferred electron donor, achieving optimal activity with 1 millimolar concentrations and demonstrating a specific activity of 0.7 nanomoles per minute per milligram of protein [18]. Alternative electron donors including nicotinamide adenine dinucleotide phosphate, sodium dithionite, and titanium citrate can support the reaction but with significantly reduced efficiency rates of 69%, 41%, and 29% respectively [18].

Recently characterized enzymes from the thn gene cluster provide additional insights into the reductase systems involved in naphthyl compound processing [19] [20]. The intramolecular coenzyme A-transferase ThnP catalyzes the intramolecular coenzyme A transfer from the carboxyl group of 2-(carboxymethyl)cyclohexane-1-carboxyl-coenzyme A to its carboxymethyl moiety, forming 2-carboxycyclohexylacetyl-coenzyme A [19] [20]. This enzyme belongs to the family I coenzyme A-transferase Cat 1 subgroup and operates without requiring exogenous coenzyme A donors [19] [20].

The flavin-dependent homotetrameric dehydrogenase ThnO exhibits specificity for (1R,2R)-2-carboxycyclohexylacetyl-coenzyme A with an apparent Km value of 61.5 micromolar [19] [20]. The related enzyme ThnT demonstrates broader substrate specificity but catalyzes the same reaction at lower rates, suggesting functional redundancy within the enzymatic system [19] [20].

Gene Clusters and Genetic Regulation of Enzymatic Pathways

The genes encoding enzymes involved in naphthyl-2-hydroxymethyl-succinyl coenzyme A metabolism are organized into distinct clusters that facilitate coordinated expression and regulation of the entire degradation pathway. These gene clusters represent evolutionary adaptations that enable efficient utilization of polycyclic aromatic hydrocarbons as carbon and energy sources under anaerobic conditions.

The bns gene cluster, spanning approximately 8.1 kilobases, contains eight genes (bnsABCDEFGH) that encode enzymes involved in the β-oxidation reactions converting naphthyl-2-methyl-succinate to 2-naphthoyl-coenzyme A [21] [22] [23]. This cluster demonstrates remarkable similarity to genes involved in anaerobic toluene degradation within denitrifying bacteria such as Aromatoleum aromaticum EbN1, Azoarcus species strain T, and Thauera aromatica [21] [22]. The evolutionary conservation of this gene organization across different aromatic compound degradation pathways suggests a common ancestral origin for these metabolic capabilities.

The nms gene cluster encompasses the genes nmsABCD, encoding the naphthyl-2-methyl-succinate synthase system [21] [22] [23]. The nmsA, nmsB, and nmsC genes encode the α-, β-, and γ-subunits respectively of the naphthyl-2-methyl-succinate synthase enzyme that catalyzes the glycyl radical-mediated fumarate addition to the methyl group of 2-methylnaphthalene [21] [22]. Located upstream of nmsABC is nmsD, which encodes the nms-activating enzyme harboring characteristic iron-sulfur cluster sequence motifs of S-adenosylmethionine radical enzymes [21] [22].

The ncr gene cluster contains four genes (ncrABCD) spanning 4.2 kilobases that encode the subunits of 2-naphthoyl-coenzyme A reductase [22]. Comparative sequence analysis reveals that the four subunits demonstrate closest similarity to the Azoarcus-type benzoyl-coenzyme A reductase, suggesting evolutionary adaptation from benzoate degradation pathways [22]. This cluster is accompanied by 16 additional genes that are expressed during growth on naphthalene derivatives and may encode enzymes catalyzing subsequent dearomatization and ring cleavage reactions [22].

The recently characterized thn gene cluster provides insights into the genetic organization of cyclohexyl ring processing enzymes [19] [20]. This cluster contains genes encoding the intramolecular coenzyme A-transferase ThnP and the acyl-coenzyme A dehydrogenases ThnO and ThnT [19] [20]. The substrate-induced expression of the thn operon confirms its involvement in the anaerobic naphthalene degradation pathway [19] [20].

Regulatory mechanisms governing the expression of these gene clusters involve both transcriptional and post-transcriptional control systems. The nag gene clusters in related organisms demonstrate regulation by LysR-type regulatory proteins that respond to the presence of aromatic substrates [24] [25]. In Polaromonas naphthalenivorans CJ2, the large gene cluster is bounded by a LysR-type regulator (nagR), while the small cluster is controlled by a MarR-type regulator (nagR2) [24] [25].

Proteomic analyses of enrichment cultures grown on different substrates reveal differential gene expression patterns that reflect the metabolic demands of aromatic compound processing [26] [22]. Proteins involved in the naphthyl-2-methyl-succinate degradation pathway show enhanced expression during growth on 2-methylnaphthalene compared to growth on other carbon sources [26] [22]. This substrate-specific induction ensures efficient resource allocation and metabolic flux through the degradation pathway.

Protein Structure-Function Relationships of Key Enzymes

The molecular architecture of enzymes involved in naphthyl-2-hydroxymethyl-succinyl coenzyme A metabolism reflects specialized structural adaptations that enable efficient processing of aromatic substrates under anaerobic conditions. These structure-function relationships provide critical insights into the evolutionary development of aromatic compound degradation capabilities.

Family III coenzyme A-transferases, exemplified by the succinyl-coenzyme A:naphthyl-2-methyl-succinate coenzyme A-transferase, exhibit a distinctive interlocked dimer structure where two monomers are interlaced to form the functional enzyme [9] [27] [10]. This spectacular fold creates a large binding pocket located primarily in the small domain, which accommodates both substrate moieties participating in the coenzyme A transfer reaction [9] [10]. The binding of coenzyme A induces a domain movement that closes the active site, representing the first observation of such conformational changes in the family III coenzyme A-transferase family [9] [10].

The active site architecture of these enzymes differs significantly from family I and II coenzyme A-transferases. While family I and II enzymes utilize glutamate residues to form covalent glutamyl-anhydride intermediates, family III enzymes employ alternative catalytic mechanisms [28] [29]. The catalytic glutamate residue in family I enzymes, such as glutamate 344 in pig heart coenzyme A-transferase, forms thioester bonds with coenzyme A during the reaction cycle [30] [31]. In contrast, family III enzymes demonstrate different structural elements around the active site, with α-helical regions in family I enzymes replaced by β-sheet structures in some family III members [28].

Acyl-coenzyme A dehydrogenases involved in naphthyl compound processing demonstrate the characteristic flavin adenine dinucleotide-dependent mechanism common to this enzyme family [32] [33]. These enzymes typically exist as homotetramers with molecular weights ranging from approximately 160 to 240 kilodaltons [32] [34]. The structure consists of three domains: amino-terminal and carboxyl-terminal α-helical domains separated by a β-sheet domain [34]. The flavin adenine dinucleotide cofactor is bound within the enzyme structure and participates directly in the dehydrogenation reaction [32] [35].

The catalytic mechanism of acyl-coenzyme A dehydrogenases involves the concerted removal of hydrogen atoms from the α- and β-carbon positions of the substrate [35]. The active site glutamate residue (Glu376 in medium-chain acyl-coenzyme A dehydrogenase) functions as a general base to abstract the α-hydrogen as a proton, while the β-hydrogen is transferred as a hydride to the flavin N5 position [35]. This mechanism requires precise positioning of the substrate within the active site to achieve the observed stereochemical outcome [35].

Substrate specificity in acyl-coenzyme A dehydrogenases is determined by the size and shape of the substrate-binding cavity [36] [37]. Recent structural studies of methylsuccinyl-coenzyme A dehydrogenase reveal how substrate specificity is achieved through specific amino acid residues that accommodate the terminal carboxyl group and facilitate binding of methyl branches [36]. A cluster of three arginine residues accommodates the terminal carboxyl group, while a dedicated cavity facilitates binding of the C2 methyl branch [36].

The specialized dehydrogenases involved in naphthyl compound processing demonstrate unique structural adaptations that enable processing of aromatic substrates [37]. These enzymes exhibit modified active site architectures compared to conventional acyl-coenzyme A dehydrogenases, with specific residues positioned to accommodate the bulky aromatic ring systems [37]. The presence of a catalytic aspartate base at C3 and the elimination of the conventional catalytic glutamate base at C1 enable the unprecedented 1,4-elimination reactions observed in cyclohexene-carboxyl-coenzyme A processing [37].

Type III aryl-coenzyme A reductases, including the tetrahydronaphthoyl-coenzyme A reductase, demonstrate complex quaternary structures involving four subunits (α, β, γ, δ) that work together to achieve the challenging reduction of aromatic ring systems [17] [18]. These enzymes contain multiple iron-sulfur clusters that facilitate electron transfer from nicotinamide adenine dinucleotide to the aromatic substrate [17] [18]. The oxygen sensitivity of these enzymes reflects the reactive nature of the iron-sulfur clusters and their optimization for anaerobic metabolism [18].

The structural organization of thiolases involved in the final cleavage reactions demonstrates the classical tetrameric arrangement characteristic of this enzyme family [38]. The active site contains conserved cysteine and histidine residues (Cys378 and His348) that participate in the nucleophilic attack mechanism required for thioester bond cleavage [38]. The precise positioning of these catalytic residues within the active site architecture enables the enzyme to accommodate the bulky naphthyl substituents while maintaining catalytic efficiency [38].

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Naphthyl-2-hydroxymethyl-succinyl CoA

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Last modified: 02-18-2024

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